molecular formula C20H24N2O4 B4990144 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate

2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate

Cat. No. B4990144
M. Wt: 356.4 g/mol
InChI Key: AXUBJPUSHHQEAV-UHFFFAOYSA-N
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Description

2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, also known as MPAC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. MPAC is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is not yet fully understood. However, it has been suggested that 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate acts as a cholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays an important role in the regulation of muscle contractions, among other functions. By inhibiting the breakdown of acetylcholine, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate may have a positive effect on muscle function, which could be beneficial in the treatment of various neuromuscular disorders.
Biochemical and Physiological Effects
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. In animal studies, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has also been shown to improve muscle function in animal models of neuromuscular disorders. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate in lab experiments is its versatility. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate can be used as a reagent in organic synthesis, as a ligand in the preparation of metal complexes, and as a chiral auxiliary in asymmetric synthesis. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is relatively easy to synthesize and is readily available. However, there are also some limitations to using 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate in lab experiments. For example, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate can be toxic in high doses, which means that care must be taken when handling it in the laboratory.

Future Directions

There are a number of future directions for research involving 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate. One area of research could focus on the development of new synthetic methods for 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, which could improve its efficiency and yield. Another area of research could focus on the development of new applications for 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, such as its use in the treatment of neuromuscular disorders or inflammatory conditions. Finally, research could focus on the development of new derivatives of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, which could have even more potent biological activity.

Synthesis Methods

The synthesis of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate involves the reaction of 4-methylphenyl isocyanate with 2-amino-2-methyl-1-propanol in the presence of phenoxyacetic acid. The reaction proceeds via the formation of an intermediate, which is then converted to 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate through a series of chemical reactions. The synthesis of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, and as a ligand in the preparation of metal complexes. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has also been used as a chiral auxiliary in asymmetric synthesis, and as a catalyst in various chemical reactions. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-9-11-16(12-10-15)21-19(24)26-14-20(2,3)22-18(23)13-25-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBJPUSHHQEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-methylphenyl)carbamate

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